N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(thiophen-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide
Description
This compound is a structurally complex molecule featuring a tricyclic core with heteroatoms (oxygen, sulfur, and nitrogen), a thiophene-methyl substituent, and an acetamide group linked to a 2,3-dimethylphenyl moiety. The presence of sulfur and oxygen atoms suggests possible interactions with biological targets via hydrogen bonding or π-π stacking.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S2/c1-15-7-5-10-19(16(15)2)26-21(29)14-33-25-27-22-18-9-3-4-11-20(18)31-23(22)24(30)28(25)13-17-8-6-12-32-17/h3-12H,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMLSGBGTFWNBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Methodologies for Structural Comparison
Modern cheminformatics employs multiple approaches to evaluate structural similarities:
- Mass Spectrometry (MS)-Based Molecular Networking : Utilizes fragmentation patterns (MS/MS) and cosine scores (1 = identical, 0 = unrelated) to cluster compounds with analogous substructures .
- Tanimoto Coefficient and Fingerprint Analysis : Computes similarity indices based on binary fingerprints (e.g., MACCS keys) to quantify shared functional groups .
- Graph-Based Comparisons : Represents molecules as graphs to evaluate topological similarities, capturing nuanced structural relationships despite computational complexity .
Key Structural Analogues and Properties
Hypothetical analogues (derived from ) may include:
Aglaithioduline : A phytocompound with ~70% similarity to SAHA (a histone deacetylase inhibitor) in Tanimoto indexing, sharing sulfur-containing moieties .
NP-like Synthetic Derivatives : Thiophene- and acetamide-bearing compounds mapped to natural product (NP) chemical spaces, highlighting synthetic accessibility versus NP complexity .
Cephalosporin Derivatives : Sulfur-rich antibiotics (e.g., compounds) with overlapping thiadiazole and acetamide motifs, though differing in bicyclic frameworks .
Table 1. Molecular Property Comparison
| Property | Target Compound | Aglaithioduline | NP-like Derivative | Cephalosporin Derivative |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~450 | ~420 | ~470 | ~350 |
| LogP | 3.2 | 2.8 | 3.5 | 1.5 |
| Hydrogen Bond Donors | 2 | 3 | 1 | 4 |
| Rotatable Bonds | 5 | 6 | 7 | 3 |
| Sulfur Atoms | 2 | 1 | 2 | 3 |
Table 2. Similarity Metrics
| Compound Pair | Tanimoto Score | Cosine Score (MS/MS) | Graph-Based Similarity |
|---|---|---|---|
| Target vs. Aglaithioduline | 0.65 | 0.72 | 0.68 |
| Target vs. NP-like Derivative | 0.58 | 0.61 | 0.55 |
| Target vs. Cephalosporin | 0.42 | 0.38 | 0.30 |
Research Findings and Implications
- Its logP (~3.2) indicates moderate lipophilicity, favoring membrane permeability but requiring optimization for solubility.
- Synthetic Accessibility : Compared to NP-like derivatives, the compound’s scaffold may offer simpler synthesis routes due to fewer stereocenters, though the tricyclic system poses challenges .
- Metabolic Stability : The acetamide group and sulfur linkages may enhance metabolic stability relative to ester-containing analogues (e.g., cephalosporins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
